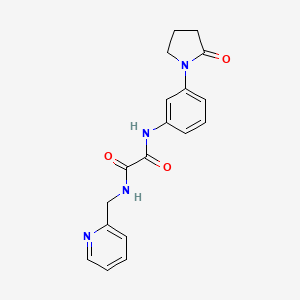

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

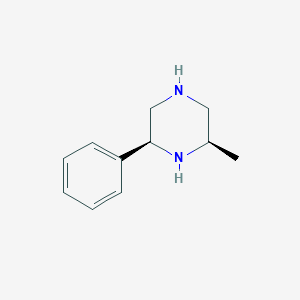

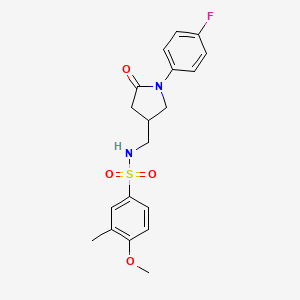

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .

Molecular Structure Analysis

The structure of the compound likely includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Catalytic Applications

Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides

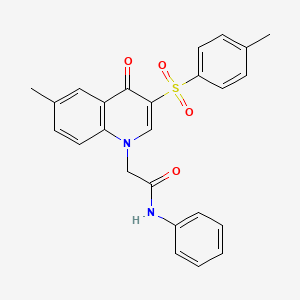

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides. This process exhibits excellent chemoselectivity and a broad functional group tolerance, leading to diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022).

Ligand Efficiency in Copper-Catalyzed Amination

Efficiency of N-(1-Oxy-pyridin-2-ylmethyl)oxalamic Acid as a Ligand

This compound has demonstrated significant efficiency as a ligand in CuI-catalyzed amination of aryl halides. The catalytic system facilitated N-arylation of various amines, showcasing moderate to excellent yields and high tolerance to functional groups (Wang et al., 2015).

Structural and Theoretical Analysis

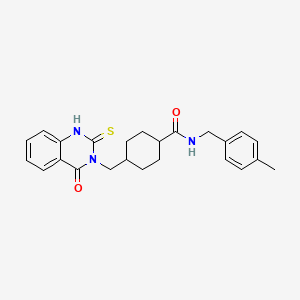

Conformational Polymorphs of N,N′-Bis(pyridin-3-ylmethyl)oxalamide

Structural analysis of two polymorphs of a closely related compound has provided insights into molecular packing, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications in materials science (Jotani et al., 2016).

Extraction and Complexation Behaviors

Selective Separation of Actinides over Lanthanides

N,O-Hybrid diamide ligands with N-heterocyclic skeletons, related to the compound , have shown promising results in the selective separation of actinides from lanthanides in acidic solutions, which is significant for nuclear waste management and recycling processes (Meng et al., 2021).

Coupling Reactions

Copper-Catalyzed Coupling of Terminal Alkynes with Aryl Halides

A derivative of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be a highly effective ligand in copper-catalyzed coupling reactions, enabling the formation of internal alkynes from terminal alkynes and aryl halides with excellent diversity and efficiency (Chen et al., 2023).

Mécanisme D'action

Target of Action

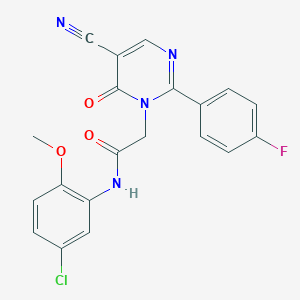

The primary targets of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide are thrombin and factor Xa . Thrombin and factor Xa play crucial roles in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide interacts with its targets, thrombin and factor Xa, by inhibiting their activities . This inhibition prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting thrombin and factor Xa, N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide disrupts this pathway, preventing the formation of blood clots .

Pharmacokinetics

The compound’s pharmacokinetic properties would impact its effectiveness as a drug, with optimal properties ensuring that the compound reaches its targets in the body in sufficient concentrations .

Result of Action

The molecular and cellular effects of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide’s action include the inhibition of thrombin and factor Xa . This inhibition prevents the formation of blood clots, potentially making the compound useful in the treatment of conditions related to thrombosis .

Propriétés

IUPAC Name |

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-16-8-4-10-22(16)15-7-3-6-13(11-15)21-18(25)17(24)20-12-14-5-1-2-9-19-14/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGGANAABMSLHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)

![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)

![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide hydrochloride](/img/structure/B2512307.png)

![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2512312.png)